Superior Safety Profile: Vanadyl Sulfate Pentahydrate vs. Sodium Metavanadate
In a 14-day NTP comparative toxicity study, sodium metavanadate demonstrated significantly higher overt toxicity than vanadyl sulfate. Animals in the 1000 and 2000 mg/L sodium metavanadate groups were removed early due to severe clinical signs, whereas animals in the equivalent vanadyl sulfate groups completed the study without such early removal [1]. This indicates that for in vivo studies requiring sub-chronic administration, vanadyl sulfate pentahydrate presents a more manageable and safer profile compared to pentavalent vanadium salts.
| Evidence Dimension | Overt toxicity (clinical signs and early removal) |
|---|---|
| Target Compound Data | No early removal due to overt toxicity at 1000 mg/L or 2000 mg/L concentrations. |
| Comparator Or Baseline | Sodium metavanadate (V⁵⁺ salt): Animals in 1000 and 2000 mg/L groups removed early due to overt toxicity (lethargy, abnormal gait). |
| Quantified Difference | Vanadyl sulfate did not cause early removal at doses where sodium metavanadate was intolerable. |
| Conditions | 14-day drinking water exposure in Harlan Sprague Dawley rats and B6C3F1/N mice; concentrations 125-2000 mg/L. |
Why This Matters
For procurement, this establishes a clear safety differential, making vanadyl sulfate the preferred choice for long-term in vivo studies where minimizing compound-related toxicity is critical to data integrity.
- [1] Roberts, G. K., Stout, M., Sayers, B., Fallacara, D. M., Hejtmancik, M. R., Waidyanatha, S., & Hooth, M. J. (2016). 14-day toxicity studies of tetravalent and pentavalent vanadium compounds in Harlan Sprague Dawley rats and B6C3F1/N mice via drinking water exposure. Toxicology Reports, 3, 531-538. View Source
